1-(Butylselanyl)butane
Description
1-(Butylselanyl)butane is an organoselenium compound characterized by a butylselanyl (-SeC₄H₉) group attached to a butane backbone. It is primarily utilized in synthetic organic chemistry, particularly in cyclization reactions to form selenium-containing heterocycles like selenophene-fused quinolines . The compound is synthesized via reactions involving propargyl anilines and 1,3-diynes under optimized conditions, yielding products in 49%–78% efficiency .
Properties
CAS No. |
14835-66-6 |
|---|---|
Molecular Formula |
C8H18Se |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
1-butylselanylbutane |
InChI |
InChI=1S/C8H18Se/c1-3-5-7-9-8-6-4-2/h3-8H2,1-2H3 |
InChI Key |
WAULAQAPARJWJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Se]CCCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Selenium-Containing Analogues
- 1-(Butylselanyl)-selenophene-fused quinolines: Derived from 1-(butylselanyl)butane, these compounds exhibit enhanced aromaticity and electronic properties due to selenium’s polarizability. They are synthesized in moderate yields (49%–78%) and are pivotal in developing optoelectronic materials .
- 1-(p-Tolylsulfinyl)bicyclo[1.1.0]butane :
Although sulfur-based, this compound shares structural similarities in the butane backbone. It has a density of 1.31 g/cm³ and a predicted boiling point of 340.3°C, reflecting the influence of sulfinyl groups on thermal stability .
Sulfur-Containing Analogues
- 1-[(Difluoromethyl)thio]-butane :
This thioether derivative replaces selenium with sulfur, reducing molecular weight but retaining similar reactivity in nucleophilic substitutions. Its synthesis involves distinct pathways, emphasizing the versatility of sulfur in forming stable thioether linkages . - 1-(Ethylsulfinyl)butane: The sulfinyl group introduces chirality and polarity, enhancing solubility in polar solvents.
Halogenated and Aromatic Derivatives
- 1-(4-Iodophenyl)butane: A halogenated derivative with a phenyl group, this compound is industrially significant in polymer and pharmaceutical synthesis. Market analyses predict steady demand growth (2020–2025), highlighting its economic relevance compared to niche selenium derivatives .
- 1-(2-Hydroxyphenyl)-3-methylbutan-1-one: A ketone derivative with a phenolic group, this compound (MW: 178.23 g/mol, purity ≥95%) is used in agrochemicals and fragrances. Its applications contrast with 1-(butylselanyl)butane, emphasizing functional group-driven utility .
Comparative Data Table
Key Research Findings
- Reactivity : Selenium in 1-(butylselanyl)butane facilitates cyclization reactions more effectively than sulfur analogues due to its lower electronegativity and larger atomic radius, enabling easier bond formation .
- Economic Viability: Halogenated derivatives like 1-(4-iodophenyl)butane dominate commercial markets, while selenium compounds remain specialized due to higher costs and synthesis complexity .
- Thermal Stability : Sulfinyl and sulfonyl derivatives exhibit higher boiling points than selanyl compounds, attributed to stronger dipole-dipole interactions .
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